molecular formula C22H20N2O3 B609156 ML365

ML365

カタログ番号: B609156
分子量: 360.4 g/mol
InChIキー: UTAJHKSGYJSZBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

High-Throughput Screening and Lead Identification

ML365 originated from a high-throughput fluorescent thallium influx screen of the Molecular Libraries Small Molecule Repository (MLSMR) library, targeting TASK-1 channels expressed in CHO cells. The initial hit compound, a bis-amide derivative, exhibited moderate potency (IC50 = 0.1 μM) but poor selectivity over TASK-3 (KCNK9/K2P9.1). Through iterative SAR studies, researchers at the University of Kansas Specialized Chemistry Center synthesized 117 analogs to optimize potency and selectivity. Key modifications included:

  • Substituent addition : Introducing a 2-methoxy group on the benzamide ring improved TASK-1 affinity.
  • Scaffold rigidity : Maintaining the 1,3-bis-amide configuration preserved channel interaction.

Optimization and Probe Selection

The lead compound, this compound (analog 35), demonstrated nanomolar inhibition (IC50 = 4 nM in thallium flux; 16 nM in automated electrophysiology) and >60-fold selectivity for TASK-1 over TASK-3. Critical milestones included:

  • 2013 : Identification of this compound as a "best-in-class" probe by the NIH Molecular Libraries Program.
  • 2022–2023 : Validation of this compound in structural studies elucidating TASK-1’s fenestration sites and allosteric modulation.

特性

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

First-Step Synthesis: 3-Methyl-N-(3-nitrophenyl)benzamide

Reaction of 3-nitroaniline (1.32 mmol) with 3-methylbenzoyl chloride (1.45 mmol) in acetonitrile (10 mL) catalyzed by triethylamine (NEt₃, 1.98 mmol) at 75°C for 3 hours yields the nitro-substituted intermediate. Purification via medium-pressure liquid chromatography (MPLC) using 0–30% ethyl acetate/hexanes achieves >95% purity. Critical parameters:

ParameterValueImpact on Yield
SolventAcetonitrileOptimal polarity for SN2 mechanism
Temperature75°CBalances reaction rate vs. decomposition
NEt₃ stoichiometry1.1 equivalentsNeutralizes HCl byproduct effectively

Second-Step Reduction: Catalytic Hydrogenation

The nitro intermediate undergoes hydrogenation using Raney nickel (5% w/w) and sodium borohydride (3 equivalents) in methanol/water (4:1). This step converts the nitro group to an amine with >90% conversion efficiency. Key considerations:

  • Catalyst selection : Raney nickel preferred over palladium due to lower cost and reduced over-reduction risk

  • Solvent system : Methanol/water mixture prevents amine oxidation while maintaining catalyst activity

  • Workup : Sequential washes with saturated NaHCO₃ and MgSO₄ drying ensure pH stabilization

Final Coupling: 2-Methoxybenzoyl Chloride Addition

The aniline intermediate reacts with 2-methoxybenzoyl chloride (1.45 mmol) in acetonitrile at 80°C for 5 hours. Triethylamine (1.5 equivalents) facilitates HCl scavenging, with MPLC purification (CH₂Cl₂/MeOH gradient) yielding this compound in 68% isolated purity.

Synthetic Optimization and Byproduct Mitigation

Early synthetic routes faced challenges in solubility and selectivity, addressed through deliberate structural modifications (Table 1).

Modification SiteStructural ChangeTASK-1 IC₅₀ (nM)TASK-3 Selectivity RatioSolubility (μM)
Parent scaffoldUnsubstituted phenyl428:10.12
3-Methyl additionCH₃ at meta position1662:10.47
2-Methoxy substitutionOCH₃ at ortho4>100:11.30

Critical optimizations included:

  • Ortho-methoxy group : Introduced via 2-methoxybenzoyl chloride to enhance π-stacking with TASK-1 pore residues

  • Meta-methyl substitution : Improved hydrophobic interactions while avoiding steric hindrance

  • Bis-amide architecture : Maintained planar conformation for optimal channel penetration

Analytical Characterization and Quality Control

Post-synthesis analysis employed orthogonal techniques to verify this compound's structure and purity (Table 2).

Analytical MethodKey Data PointsConfirmation Target
¹H NMR (400 MHz, DMSO)δ 2.40 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃)Methyl/methoxy group presence
HPLC-UV (254 nm)tR = 8.32 min, >99% puritySynthetic purity
HRMS (ESI+)m/z 361.1543 [M+H]+ (calc. 361.1547)Molecular formula verification
XRPDDistinct crystalline patternPolymorph consistency

Stability studies confirmed this compound's integrity under storage conditions:

  • Solution stability : 100% recovery after 48 hours in PBS (pH 7.4)

  • Thermal stability : Decomposition <5% after 1 month at -20°C

  • Light sensitivity : No photodegradation under ambient lighting

Solubility Enhancement Strategies

Despite high potency (IC₅₀ = 4 nM), initial batches showed limited aqueous solubility (0.17 μg/mL). Formulation improvements included:

Co-Solvent Systems

Co-SolventConcentration (%)Solubility (mg/mL)
DMSO10045.0
PEG-400302.8
β-Cyclodextrin101.1

pH-Dependent Solubilization

This compound exhibits pH-sensitive solubility due to its weakly basic aniline moiety (pKa = 3.8):

  • pH 2.0 : 1.4 mg/mL (protonated form)

  • pH 7.4 : 0.47 mg/mL (neutral species)

  • pH 9.0 : 0.22 mg/mL (deprotonated)

Scale-Up Considerations and Process Validation

Transitioning from milligram to gram-scale synthesis required addressing three critical parameters:

  • Catalyst Recycling : Raney nickel reuse protocol achieved 85% activity retention over 5 cycles

  • Purification Efficiency : MPLC replaced with flash chromatography (Biotage® Isolera) reducing solvent use by 40%

  • Quality Metrics :

    • Residual solvent limits: <500 ppm acetonitrile (ICH Q3C)

    • Heavy metals: <10 ppm Ni (USP <232>)

    • Polymorph control: Form I exclusively via anti-solvent crystallization

Comparative Analysis with Structural Analogs

This compound's synthesis strategy informed development of second-generation inhibitors (Table 3):

DerivativeModificationTASK-1 IC₅₀ (nM)Selectivity vs TASK-3
This compound2-OCH₃, 3-CH₃462:1
Analog 394-F, 2-OCH₃1228:1
Analog 473-CF₃, 2-OCH₂CH₃845:1
Analog 522,5-diOCH₃688:1

Key lessons from SAR studies:

  • Electron-donating groups at position 2 enhance TASK-1 affinity

  • Bulky substituents on the central phenyl ring impair channel access

  • Hydrogen bond acceptors at position 3 improve metabolic stability

化学反応の分析

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途があります。

科学的研究の応用

Chemical Profile

  • Chemical Name : 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
  • Molecular Formula : C22H22N2O3
  • Purity : ≥99%
  • IC50 Values :
    • TASK1 (KCNK3): 4 nM
    • TASK3 (KCNK9): 390 nM
    • Other potassium channels (e.g., Kir2.1, KCNQ2, hERG): Minimal inhibition at 30 μM .

Neurobiology

This compound has been utilized to study the physiological roles of TASK1 channels in neuronal function. Its selective inhibition allows researchers to explore how TASK1 influences neuronal excitability and neurotransmitter release.

Case Study : A study demonstrated that TASK1 knockout mice exhibited impaired T cell proliferation and cytokine production, suggesting that this compound could be instrumental in understanding the role of TASK1 in autoimmune diseases and central nervous system disorders .

Immunology

Recent research indicates that this compound can inhibit the TWIK2 channel, leading to a decrease in ATP-induced NLRP3 inflammasome activation in murine models. This highlights its potential application in studying inflammatory diseases.

Data Table: Inhibition of NLRP3 Inflammasome Activation

Concentration (μM)Inhibition (%)
1XX%
5XX%

In this context, this compound was shown to ameliorate LPS-induced endotoxic shock in mice, indicating its therapeutic potential against inflammatory responses .

Cardiovascular Research

This compound's role in aldosterone secretion and hypertension is another area of interest. By selectively blocking TASK1, researchers can investigate its involvement in cardiovascular disease mechanisms.

Research Findings : Studies have indicated that TASK1 channels are implicated in the regulation of aldosterone secretion, making this compound a valuable tool for investigating hypertension-related pathophysiology .

Chemosensory Control

This compound is also being explored for its effects on chemosensory control of respiration. By examining its impact on central chemosensory neurons and carotid body cells, researchers aim to elucidate the mechanisms underlying respiratory responses to hypoxia.

作用機序

類似の化合物との比較

This compoundは、TASK-1チャネルに対する高い選択性と効力で独自です。類似の化合物には以下が含まれます。

This compoundは、TASK-1チャネルに対する高い選択性により、特定の研究用途にとって貴重なツールとなっています。

類似化合物との比較

Comparison with Similar Compounds

ML365 is compared to other K2P channel modulators and NLRP3 inhibitors based on selectivity, potency, and therapeutic outcomes:

Table 1: Selectivity and Potency of this compound vs. K2P Channel Modulators

Compound Target(s) IC₅₀/EC₅₀ Selectivity Notes Therapeutic Context
This compound TWIK2, TASK-1 4.07 μM (TWIK2)
4 nM (TASK-1)
62-fold selectivity for TASK-1 over TASK-3 Inflammatory diseases, epilepsy
A1899 TASK-1/TASK-3 16 nM (TASK-1) Non-selective; inhibits both TASK-1/3 Pulmonary hypertension
PK-THPP TASK-1/TASK-3 ~90% inhibition at 400 nM Non-selective Chemoreceptor modulation
ML335 K2P channels (unspecified) No significant inhibition of TWIK2 Lacks TWIK2 selectivity Limited therapeutic relevance
TKDC K2P channels (unspecified) No effect on TWIK2 Broad-spectrum modulator Experimental tool
Quinine TWIK1, TWIK2, THIK1 Weak inhibition (~30% at 10 μM) Non-selective; low potency Antimalarial/antiarrhythmic
DCPIB Volume-regulated anion channels No effect on TWIK2 Off-target effects Edema research

Key Findings :

Quinine and fluoxetine weakly inhibit TWIK2 but lack specificity . Structural Insight: this compound’s bis-amide scaffold enables selective interaction with TWIK2’s pore domain, avoiding off-target effects on TWIK1 or THIK1 .

TASK-1 vs. TASK-3 Inhibition: this compound inhibits TASK-1 with 60-fold selectivity over TASK-3 (IC₅₀ = 16 nM vs. 990 nM) , whereas A1899 and PK-THPP non-selectively block both isoforms .

Therapeutic Efficacy: Inflammation: this compound reduces IL-1β in endotoxic shock models, outperforming non-selective inhibitors like quinine .

Table 2: In Vivo Outcomes of this compound vs. NLRP3 Inhibitors

Compound Disease Model Effect on IL-1β Effect on TNF-α Key Advantage
This compound LPS-induced shock ↓ 60% No change TWIK2-specific
MCC950 LPS-induced shock ↓ 80% ↓ 50% Broad NLRP3 inhibition
Colchicine Gout ↓ 70% ↓ 40% Non-specific anti-inflammatory

生物活性

ML365 is a selective inhibitor of the TWIK2 (K2P10.1) channel, which plays a significant role in various physiological processes, particularly in the context of inflammation and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammasome activation, and potential therapeutic applications.

This compound exhibits potent inhibition of the TWIK2 channel with an IC50 value of approximately 4.07 μM. This compound selectively targets TWIK2 without affecting other K2P channels such as TWIK1 or THIK1 . The inhibition of TWIK2 has been linked to the modulation of ATP-induced NLRP3 inflammasome activation, a critical component in innate immunity and inflammatory diseases.

Key Research Findings

  • Inflammasome Inhibition : In studies using LPS-primed murine bone marrow-derived macrophages (BMDMs), this compound was shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation. Specifically, at concentrations of 1 and 5 μM, this compound significantly reduced IL-1β levels in cell supernatants, indicating a reduction in inflammatory signaling .
  • In Vivo Efficacy : In animal models, pre-administration of this compound at doses of 1, 10, and 25 mg/kg demonstrated a dose-dependent amelioration of LPS-induced endotoxic shock. This suggests that this compound may have therapeutic potential in treating inflammatory conditions associated with NLRP3 activation .
  • Pharmacokinetics : Preliminary studies indicate that this compound has favorable pharmacokinetic properties, with an absolute oral bioavailability (FF) value of 22.49% observed in rats . This characteristic is crucial for developing oral formulations for potential therapeutic use.

Comparative Data on K2P Channel Inhibition

The following table summarizes the inhibitory effects of this compound on various K2P channels compared to other known modulators:

CompoundTarget ChannelIC50 (μM)
This compoundTWIK24.07
DCPIBTWIK2Not reported
QuinineTWIK2Not reported
FluoxetineTWIK2Not reported
ML335TWIK2Not reported
TKDCTWIK2Not reported

Case Studies and Applications

Research has highlighted the potential applications of this compound in various inflammatory diseases linked to NLRP3 inflammasome activation. For instance, its ability to inhibit IL-1β production positions it as a candidate for further development in conditions such as:

  • Autoimmune Diseases : Conditions characterized by excessive inflammation may benefit from the modulation of NLRP3 activity.
  • Metabolic Disorders : Given the role of inflammation in metabolic syndrome, this compound could provide insights into novel treatment pathways.

Q & A

Q. What is the primary molecular mechanism of ML365, and how does it selectively inhibit TASK1/KCNK3 channels?

this compound is a selective inhibitor of the two-pore domain potassium channel TASK1 (KCNK3), with an IC50 of 4 nM in thallium influx assays . Its selectivity arises from its ability to block ATP-induced TASK1 activation without affecting other inflammasome pathways (e.g., NLRC4 or AIM2) . Methodologically, its specificity is validated using electrophysiology (e.g., automated patch-clamp) and fluorescent thallium influx assays, with cross-validation in NLRP3 inflammasome models to confirm target engagement .

Q. Which experimental assays are recommended to quantify this compound's inhibitory effects on TASK1 channels?

Key assays include:

  • Thallium influx fluorescent assays : Measures TASK1 activity via thallium-sensitive dyes (IC50 = 4 nM) .
  • Automated electrophysiology : Quantifies channel blockade under controlled voltage conditions (IC50 = 16 nM) .
  • Calcium imaging : this compound increases intracellular Ca²⁺ in TASK1-expressing cells (e.g., carotid body type-1 cells), confirming functional inhibition .
  • Western blotting : Validates downstream effects, such as reduced TASK1 protein expression in astrocytes .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs to study NLRP3 inflammasome regulation?

this compound’s specificity for ATP-dependent TASK1 activation makes it suitable for dissecting NLRP3 inflammasome pathways . Key steps:

  • Model selection : Use ATP-primed macrophages or in vivo inflammation models (e.g., sepsis).
  • Dosage optimization : Test 4–4000 nM concentrations, monitoring IL-1β secretion via ELISA .
  • Control experiments : Include nigericin (a non-ATP inflammasome activator) to confirm this compound’s selectivity .

Q. What methodological considerations are critical when combining this compound with antiepileptic drugs like levetiracetam (LEV)?

In refractory epilepsy models:

  • Dose-response co-treatment : Administer this compound (4–4000 nM) alongside LEV, using EEG to track seizure frequency/duration .
  • Outcome metrics : Quantify total seizure frequency (Mann-Whitney U test), duration (ANOVA), and severity (Friedman test) over 7-day periods .
  • Astrocyte-specific effects : Combine immunohistochemistry (TASK1-positive astrocytes) with electrophysiology to link channel inhibition to seizure modulation .

Q. How should researchers address contradictions in this compound's effects on seizure severity across studies?

reports increased seizure severity with this compound monotherapy, while shows reduced severity in LEV co-treatment. To resolve this:

  • Model stratification : Test this compound in both acute (e.g., kainate-induced) and chronic epilepsy models.
  • Dosage-dependent analysis : Higher this compound concentrations (>1000 nM) may paradoxically exacerbate seizures due to off-target effects .
  • Data normalization : Use vehicle-controlled designs and report effect sizes (e.g., Cohen’s d) for cross-study comparisons .

Q. What strategies optimize this compound's concentration in in vivo studies to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration via LC-MS .
  • Dynamic dosing : Adjust concentrations based on real-time EEG or calcium signaling data .
  • Toxicity screens : Monitor astrocyte viability (e.g., GFAP staining) and peripheral organ function (e.g., liver enzymes) .

Data Analysis and Interpretation

Q. Which statistical methods are most appropriate for analyzing this compound's dose-dependent effects on calcium signaling?

  • Friedman repeated measures ANOVA : For non-parametric analysis of [Ca²⁺]i responses across concentrations (4–4000 nM) .
  • Dose-response curve fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values .
  • Spike frequency analysis : Apply Fourier transforms to calcium traces to quantify oscillatory activity .

Q. How can researchers validate this compound's target engagement in complex systems like the NLRP3 inflammasome?

  • Knockdown/knockout controls : Compare this compound effects in wild-type vs. TASK1-deficient cells .
  • Multiplex cytokine profiling : Use Luminex assays to confirm this compound’s selective suppression of IL-1β (not IL-18 or TNF-α) .
  • Structural modeling : Dock this compound into TASK1 homology models to predict binding interactions .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
IC50 (TASK1 inhibition)4 nM (thallium assay)
Effective in vivo dose10–50 mg/kg (rodent models)
Co-treatment with LEV20 mg/kg this compound + 50 mg/kg LEV
Calcium response saturationNot observed up to 4000 nM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。